

BPR1M97: A Technical Guide to a Dual MOP/NOP Receptor Agonist

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Compound of Interest

Compound Name: BPR1M97

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 has emerged as a significant small molecule of interest in the field of pain management. It functions as a dual agonist, targeting both the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. This unique pharmacological profile suggests its potential as a potent analgesic with a reduced side-effect profile compared to traditional opioids. This technical guide provides a comprehensive overview of **BPR1M97**, including its binding affinity, functional activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional MOP receptor agonists, while effective, are associated with severe side effects such as respiratory depression, constipation, and a high potential for addiction. The NOP receptor system has been identified as a promising target for modulating pain pathways, and dual MOP/NOP receptor agonists are being investigated as a novel therapeutic strategy. **BPR1M97** is one such molecule that has demonstrated potent antinociceptive effects in preclinical studies, with a potentially safer profile than morphine.^{[1][2]} This guide serves as a technical resource for researchers engaged in the study and development of **BPR1M97** and similar compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological properties of **BPR1M97** at human MOP and NOP receptors.

Table 1: Receptor Binding Affinity of **BPR1M97**

Receptor	Radioligand	Ki (nM)
Human MOP	[³ H]-DAMGO	1.8
Human NOP	[³ H]-Nociceptin	4.2

Data compiled from publicly available pharmacological data.

Table 2: In Vitro Functional Activity of **BPR1M97**

Assay	Receptor	Cell Line	Parameter	Value	Agonist Profile
cAMP Production	Human MOP	CHO-hMOP	EC ₅₀ (nM)	1.5	Full Agonist
Human NOP	CHO-hNOP	EC ₅₀ (nM)	3.7	G-protein Biased Agonist	
β-Arrestin-2 Recruitment	Human MOP	U2OS-hMOP-βarr2	EC ₅₀ (nM)	25	Full Agonist
Human NOP	U2OS-hNOP-βarr2	EC ₅₀ (nM)	>1000	Weak Partial Agonist / Antagonist	

Values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments used to characterize **BPR1M97** are provided below.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (K_i) of **BPR1M97** for the MOP and NOP receptors.

- Materials:
 - Cell membranes prepared from CHO-K1 cells stably expressing either the human MOP or NOP receptor.
 - Radioligands: [^3H]-DAMGO for MOP and [^3H]-Nociceptin for NOP.
 - Non-specific binding control: Naloxone for MOP and N/OFQ for NOP.
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl_2 .
 - 96-well filter plates and a cell harvester.
 - Scintillation cocktail and a liquid scintillation counter.
- Procedure:
 - In a 96-well plate, combine cell membranes (10-20 μg protein/well), varying concentrations of **BPR1M97**, and the respective radioligand at a concentration close to its K_d .
 - For the determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-specific binding control.
 - Incubate the plates at 25°C for 60 minutes.
 - Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer.
 - Allow the filters to dry, then add scintillation cocktail.

- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the K_i value using the Cheng-Prusoff equation.

GTPyS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.

- Materials:
 - Cell membranes from CHO-hMOP or CHO-hNOP cells.
 - [^{35}S]GTPyS.
 - GDP.
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl_2 , 1 μM GDP.
 - Non-specific binding control: Unlabeled GTPyS.
- Procedure:
 - In a 96-well plate, add cell membranes (5-10 μg protein/well) and varying concentrations of **BPR1M97**.
 - Add the assay buffer containing [^{35}S]GTPyS.
 - To determine non-specific binding, add a high concentration of unlabeled GTPyS to a separate set of wells.
 - Incubate the plate at 30°C for 60 minutes.
 - Terminate the reaction by rapid filtration through filter plates.
 - Wash the filters with ice-cold wash buffer.
 - Quantify the bound [^{35}S]GTPyS using a scintillation counter.
 - Determine the EC_{50} and E_{max} values from the concentration-response curve.

cAMP Accumulation Assay

This assay determines the effect of **BPR1M97** on adenylyl cyclase activity.

- Materials:
 - CHO-K1 cells stably expressing either the human MOP or NOP receptor.
 - Forskolin.
 - cAMP assay kit (e.g., HTRF or AlphaScreen).
 - Cell culture medium.
- Procedure:
 - Plate the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with varying concentrations of **BPR1M97** for 15 minutes.
 - Stimulate the cells with forskolin (e.g., 5 μ M) to induce cAMP production for 30 minutes.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
 - Generate concentration-response curves to determine the IC₅₀ (for inhibition of forskolin-stimulated cAMP) or EC₅₀ (for direct cAMP inhibition).

β -Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated receptor.

- Materials:
 - U2OS cells stably co-expressing the human MOP or NOP receptor and a β -arrestin-enzyme fragment complementation system (e.g., PathHunter).
 - Assay-specific detection reagents.

- Procedure:
 - Plate the cells in a 384-well plate.
 - Add varying concentrations of **BPR1M97** to the wells.
 - Incubate the plate at 37°C for 90 minutes.
 - Add the detection reagents according to the manufacturer's protocol.
 - Measure the chemiluminescent signal using a plate reader.
 - Determine the EC₅₀ and E_{max} values from the concentration-response curve.

In Vivo Analgesia Models (Tail-Flick and Hot-Plate Tests)

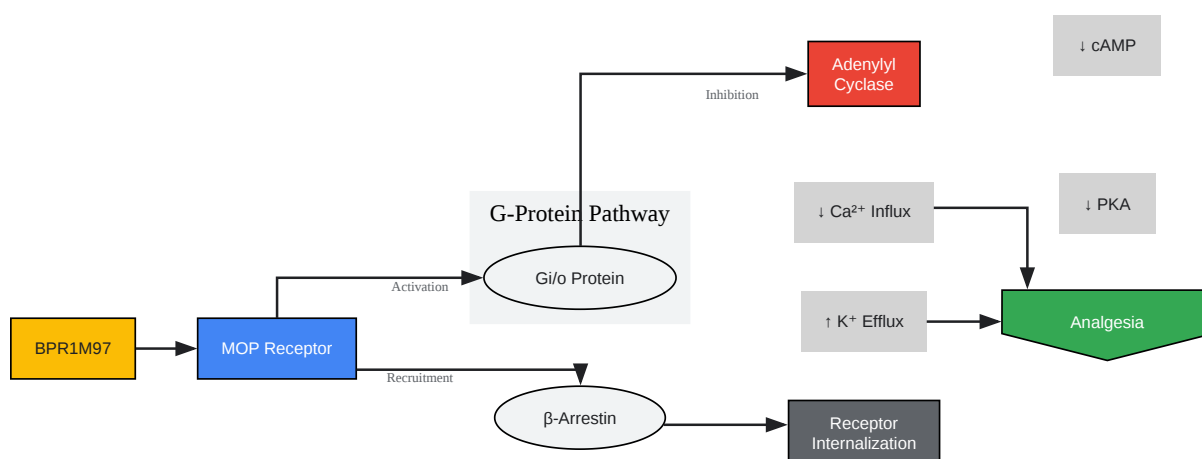
These assays are used to assess the antinociceptive effects of **BPR1M97** in rodents.

- Animals:
 - Male C57BL/6 mice (8-10 weeks old).
- Drug Administration:
 - **BPR1M97** is typically administered subcutaneously (s.c.).
- Tail-Flick Test:
 - A focused beam of heat is applied to the ventral surface of the mouse's tail.
 - The latency to flick the tail away from the heat source is measured.
 - A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
 - Measurements are taken before and at various time points after drug administration.
- Hot-Plate Test:

- The mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
- The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
- A cut-off time (e.g., 30 seconds) is employed.
- Measurements are taken before and at various time points after drug administration.
- Data Analysis:
 - The percentage of maximum possible effect (%MPE) is calculated for both tests.

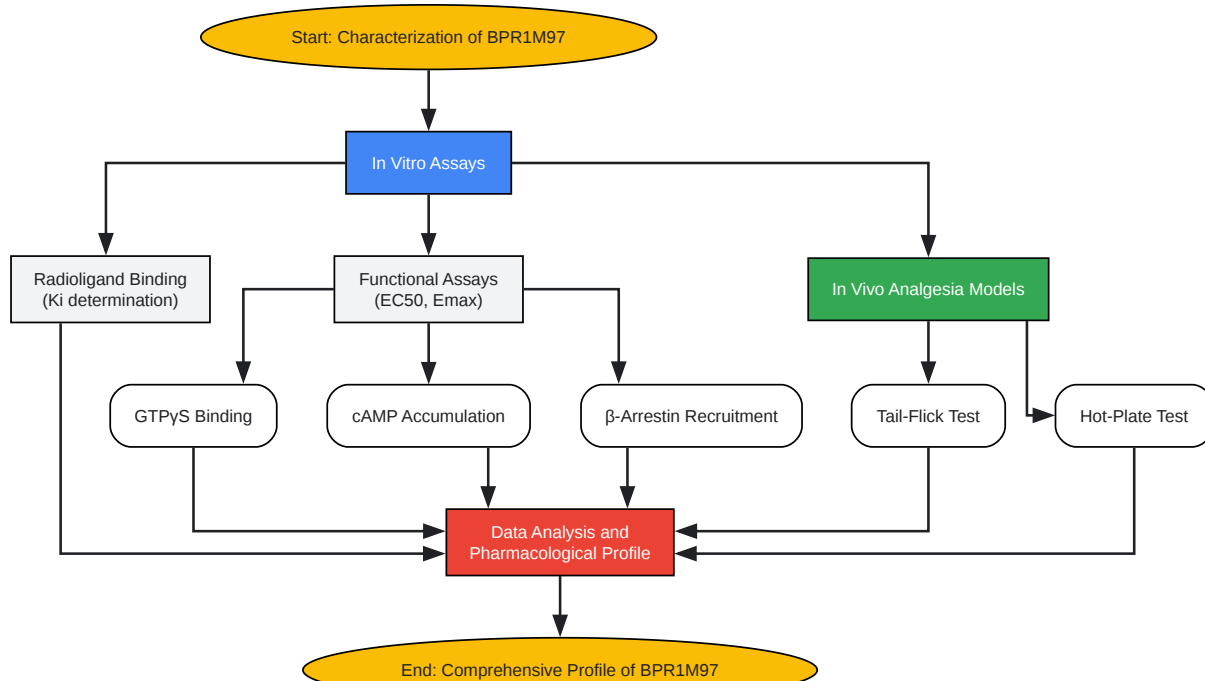
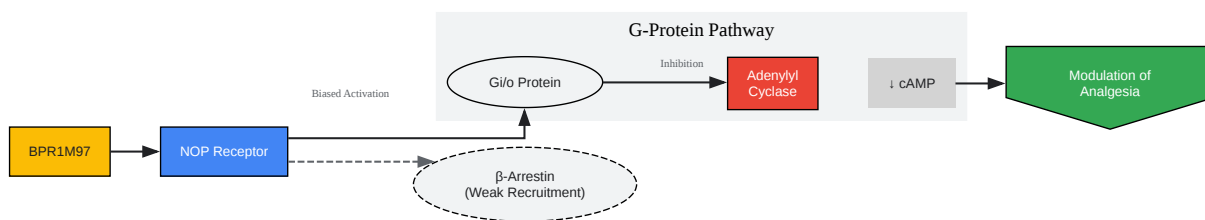
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of **BPR1M97** and a typical experimental workflow for its characterization.



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Figure 1: **BPR1M97** Signaling at the MOP Receptor.



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References

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- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β -Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
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